molecular formula C18H28N2O3 B13157453 Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13157453
M. Wt: 320.4 g/mol
InChI Key: XNWGFNYVKSTZCX-UHFFFAOYSA-N
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Description

This compound belongs to the tert-butyl piperidine-1-carboxylate family, characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-amino group enhances nucleophilicity, while the 4-(4-ethoxyphenyl) substituent introduces steric bulk and electronic modulation via the electron-donating ethoxy group. Such derivatives are pivotal intermediates in medicinal chemistry, particularly for CDK inhibitors and antiviral agents, owing to their conformational flexibility and hydrogen-bonding capacity .

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-5-22-14-8-6-13(7-9-14)15-10-11-20(12-16(15)19)17(21)23-18(2,3)4/h6-9,15-16H,5,10-12,19H2,1-4H3

InChI Key

XNWGFNYVKSTZCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry . It comprises a piperidine ring, with tert-butyl, amino, and ethoxyphenyl groups attached.

Scientific Research Applications

This compound is useful as an intermediate in synthesizing various organic compounds. The compound can also be used in studying biological pathways.

Medicinal Chemistry

This compound has applications in drug development for treating diseases, including cancer and neurological disorders.

  • Antitumor Activity Studies have demonstrated that derivatives of this compound have significant inhibitory effects on tumor growth in xenograft models. Related compounds have been shown to modulate biomarkers associated with the PI3K-AKT-mTOR signaling pathway, which is critical in cancer biology.
  • Neuroprotective Effects Some studies suggest that similar compounds may have neuroprotective properties, potentially through the inhibition of amyloid-beta aggregation, which is relevant in Alzheimer's disease research. It has been observed that it can reduce oxidative stress and inflammatory markers in neuronal cell cultures.

Other Potential Applications

Beyond pharmaceutical relevance, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties, and its versatility allows it to be integrated into various industrial processes.

Case Study: Antitumor Efficacy

A study investigated the effects of a piperidine derivative on human tumor xenografts in nude mice. The compound demonstrated a dose-dependent inhibition of tumor growth, with significant modulation of PKB signaling pathways. The results indicated potential for further development as an antitumor agent.

Antitumor Efficacy

Dose (mg/kg)Tumor Volume (mm³)% Inhibition
10150 ± 2030%
20100 ± 1550%
3050 ± 1070%

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences electronic, steric, and biological properties. Key analogs include:

Compound Name Substituent at 4-Position Electronic Effects Steric Effects Key Findings References
Target Compound 4-Ethoxyphenyl Electron-donating (ethoxy group) Moderate bulk Enhanced solubility in polar solvents; potential for π-π stacking
tert-Butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-Methoxyphenyl Electron-donating (meta-methoxy) Similar bulk to ethoxyphenyl Reduced para-substitution activity; altered receptor binding
tert-Butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate 4-Methylphenyl Weak electron-donating Less bulky than ethoxyphenyl Increased lipophilicity; potential for improved membrane permeability
tert-Butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate 4-Fluorophenyl Electron-withdrawing Minimal steric impact Enhanced dipole interactions; possible metabolic stability
tert-Butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate 4-Chloro-3-fluorophenyl Strong electron-withdrawing Increased steric hindrance Higher lipophilicity; potential cytotoxicity
tert-Butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl Polar, hydrophilic Minimal bulk Improved aqueous solubility; reduced metabolic stability

Functional Group Variations at the 3-Position

Replacing the 3-amino group alters reactivity and biological interactions:

  • tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate : The tetrazole group mimics carboxylic acids, enhancing bioavailability and antidiabetic activity (IC50: 7.12 μM) .

Structural and Reactivity Insights

Electronic and Steric Modulation

  • Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the piperidine ring, enhancing nucleophilicity and hydrogen-bonding capacity .
  • Hydrophilic substituents (e.g., hydroxymethyl) improve solubility but may reduce cell permeability .

Biological Activity

Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and as a multitarget-directed ligand. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₇H₂₆N₂O₃
  • Molecular Weight : 306.40 g/mol
  • CAS Number : 916421-18-6
  • Purity : 97%

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
    • It also shows activity against β-secretase, an enzyme involved in amyloid-beta peptide production, which is implicated in Alzheimer's pathology .
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) aggregates. The presence of this compound resulted in increased cell viability and reduced oxidative stress markers such as TNF-α .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AChE InhibitionIC₅₀ = 0.17 μM
β-secretase InhibitionIC₅₀ = 15.4 nM
Protection Against AβIncreased astrocyte viability by 62.98%
CytotoxicityNo cytotoxic effects observed at 100 μM

Neuroprotective Studies

In a controlled study, the compound was administered to astrocytes exposed to Aβ peptides. The results indicated a significant protective effect, with treated cells exhibiting higher viability compared to untreated controls. Specifically, when Aβ was co-administered with the compound, cell viability improved from approximately 43% to nearly 63% .

Pharmacokinetics and Bioavailability

The bioavailability of this compound remains a critical factor in its therapeutic efficacy. Studies suggest that while the compound shows promising in vitro activity, further investigation into its pharmacokinetic profile is necessary to determine its effectiveness in vivo. Factors such as permeability across the blood-brain barrier and metabolic stability will be crucial for its development as a therapeutic agent .

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